

Application Note: In Vitro Characterization of Ambroxol Hydrochloride Release from Matrix Tablets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ambroxol hydrochloride

Cat. No.: B602070

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ambroxol hydrochloride is a potent mucolytic agent used in the treatment of respiratory disorders associated with excessive or viscous mucus.[1][2] To enhance patient compliance and provide a more consistent therapeutic effect, sustained-release matrix tablets are often developed.[3][4] This application note provides a detailed overview of the in vitro characterization of **Ambroxol hydrochloride** release from such matrix tablets, offering comprehensive experimental protocols and data presentation.

Matrix tablets are designed to release the active pharmaceutical ingredient (API) over an extended period.[5] The release mechanism is primarily controlled by the properties of the polymer matrix, which can be hydrophilic or hydrophobic.[6][7] Hydrophilic polymers, such as Hydroxypropyl Methylcellulose (HPMC), are commonly used due to their ability to swell and form a gel layer upon contact with aqueous fluids, which controls drug diffusion and/or matrix erosion.[3][4][5]

This document outlines the methodologies for tablet formulation, dissolution testing, and kinetic analysis of drug release, providing a framework for the development and evaluation of **Ambroxol hydrochloride** sustained-release matrix tablets.

Data Presentation

The following tables summarize the in vitro drug release data from various formulations of **Ambroxol hydrochloride** matrix tablets. These tables are designed for easy comparison of the impact of different polymers and their concentrations on drug release profiles.

Table 1: Cumulative Percentage Drug Release of Ambroxol HCl from HPMC K4M Matrix Tablets[3]

Time (hours)	Formulation FS1	Formulation FS2	Formulation FS3	Formulation FS4
0	0	0	0	0
2	81.01±1.653	50.54±2.54	54.78±3.83	59.27±1.53
4	95.53±2.45	57.78±3.94	59.77±1.92	66.88±4.17
6	-	64.39±1.48	69.13±1.18	75.24±2.97
8	-	74.37±3.84	73.87±3.23	86.09±3.98
10	-	77.99±2.77	85.22±4.37	99.81±2.87
12	-	-	-	-

Table 2: Release Kinetics of Ambroxol HCl from Different Matrix Tablet Formulations[3]

Formulation Code	Zero Order (R ²)	First Order (R ²)	Higuchi (R ²)	Korsmeyer-Peppas (n)
FS12	0.932	0.819	0.993	0.643

Experimental Protocols

Preparation of Ambroxol Hydrochloride Matrix Tablets

This protocol describes the direct compression method for preparing matrix tablets.

Materials:

- **Ambroxol Hydrochloride**
- Hydroxypropyl Methylcellulose (HPMC) (e.g., K4M, K15M, K100M)[3]
- Microcrystalline Cellulose (MCC)
- Sodium Bicarbonate[3]
- Magnesium Stearate
- Talc

Procedure:

- Accurately weigh the required quantities of Ambroxol HCl, HPMC, and MCC.[3]
- Geometrically mix the powders in a mortar.[3]
- Pass the blend through a sieve (e.g., #40 mesh).[3]
- Separately powder sodium bicarbonate and pass it through the same sieve, then mix it with the drug blend.[3]
- Collect the entire mixture in a plastic bag and mix for 3 minutes.[3]
- Add magnesium stearate to the blend and mix for 5 minutes, followed by the addition of talc and mixing for another 2 minutes.[3]
- Compress the final blend into tablets using a tablet compression machine with appropriate punches (e.g., 10 mm round concave punches) to a target hardness (e.g., 6 kg/cm²).[3]

In Vitro Dissolution Testing

This protocol outlines the procedure for determining the in vitro release rate of **Ambroxol hydrochloride** from the prepared matrix tablets.

Apparatus:

- USP Dissolution Testing Apparatus Type II (Paddle)[2][5]

Dissolution Media:

- 900 ml of 0.1N HCl (for the first 2 hours, simulating gastric fluid).[\[2\]](#)[\[8\]](#)
- 900 ml of phosphate buffer pH 6.8 (for the remaining duration, simulating intestinal fluid).[\[2\]](#)[\[5\]](#)[\[8\]](#)

Procedure:

- Set the temperature of the dissolution medium to $37 \pm 0.5^{\circ}\text{C}$.[\[5\]](#)[\[9\]](#)
- Set the paddle rotation speed to 50 rpm or 75 rpm.[\[3\]](#)[\[5\]](#)[\[10\]](#)
- Place one tablet in each dissolution vessel.
- Withdraw samples (e.g., 5 ml or 10 ml) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).[\[3\]](#)[\[5\]](#)
- Replenish the dissolution medium with an equal volume of fresh medium at the same temperature after each sampling.[\[3\]](#)
- Filter the withdrawn samples (e.g., through a $0.45\ \mu\text{m}$ membrane filter).[\[8\]](#)

Quantification of Ambroxol Hydrochloride

This protocol details the use of UV-Visible Spectrophotometry for the quantification of **Ambroxol hydrochloride** in the collected dissolution samples.

Apparatus:

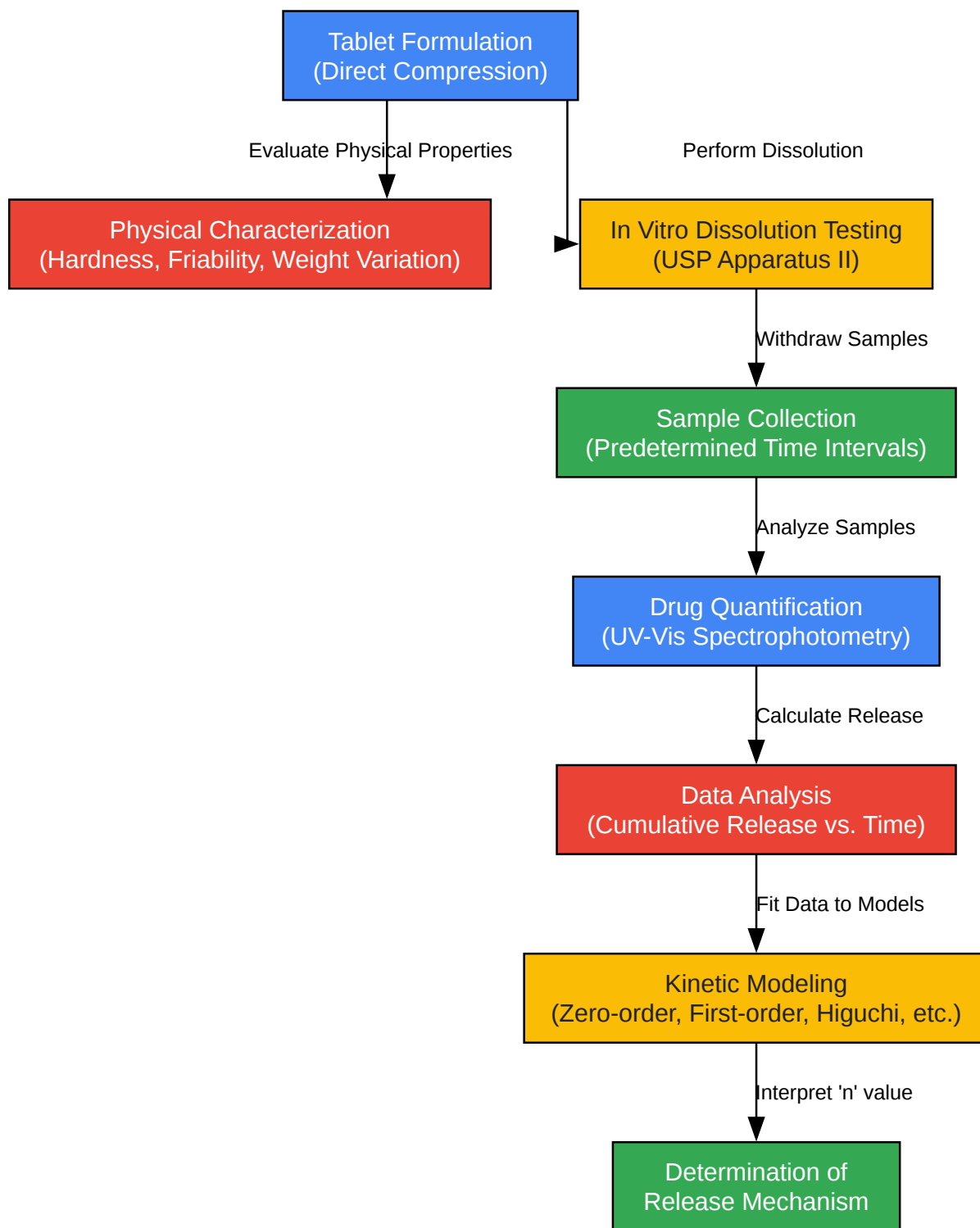
- UV-Visible Spectrophotometer

Procedure:

- Prepare a standard stock solution of **Ambroxol hydrochloride** in the dissolution medium.
- Prepare a series of calibration standards by diluting the stock solution.

- Measure the absorbance of the calibration standards and the collected samples at the wavelength of maximum absorbance (λ_{max}) for **Ambroxol hydrochloride** (e.g., 220 nm in 0.1N HCl or 244 nm in phosphate buffer).^{[3][5]}
- Construct a calibration curve by plotting absorbance versus concentration.
- Determine the concentration of **Ambroxol hydrochloride** in the samples from the calibration curve and calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations



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Caption: Experimental workflow for in vitro characterization.



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Caption: Drug release kinetic models and analysis.

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